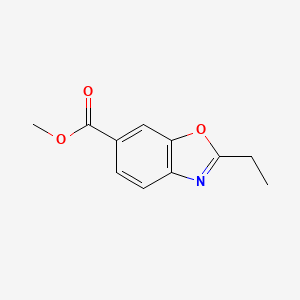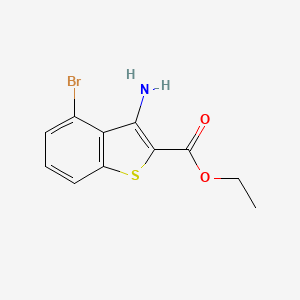
5-(Pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride
説明
5-(Pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride is a chemical compound . It is a solid substance with a molecular weight of 205.24 .
Synthesis Analysis
Thiophene derivatives, such as this compound, can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other significant synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The exact molecular structure of this compound is not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid substance . The compound has a molecular weight of 205.24 .科学的研究の応用
HDAC Inhibitors
- Histone Deacetylase (HDAC) Inhibition : A study by Price et al. (2007) identified 5-pyridin-2-yl-thiophene-2-hydroxamic acid derivatives as potent HDAC inhibitors. Compound 5b, in particular, showed improved potency and oral bioavailability in rats, demonstrating the potential of these compounds in cancer therapy and other HDAC-related diseases (Price et al., 2007).
QSAR Modeling
- Quantitative Structure–Activity Relationship (QSAR) : Melagraki et al. (2009) developed a QSAR model for predicting HDAC inhibition by 5-pyridin-2-yl-thiophene-2-hydroxamic acids. This model helps in identifying novel HDAC inhibitors and understanding the physical properties of these compounds (Melagraki et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition : Chaitra et al. (2016) investigated thiazole-based pyridine derivatives, including 5-(pyridin-3-yl)thiophene-2-carboxylic acid derivatives, as corrosion inhibitors for mild steel. These compounds demonstrated significant inhibition efficiency, suggesting their application in preventing metal corrosion (Chaitra et al., 2016).
Ligand Synthesis
- Synthesis of Pyridyl Thienopyridine Ligands : Steen et al. (2012) synthesized pyridyl thienopyridines, including derivatives of 5-pyridin-3-ylthiophene-2-carboxylic acid, via the Hurtley reaction. These ligands have potential applications in the development of complex organic compounds (Steen et al., 2012).
Organic Light Emitting Diodes (OLEDs)
- Application in OLEDs : Xu et al. (2007) described the synthesis of a red emission iridium complex using a derivative of 5-pyridin-3-ylthiophene-2-carboxylic acid, highlighting its application in OLED technology (Xu et al., 2007).
Pharmaceutical Applications
- Antimycobacterial Activity : Marvadi et al. (2020) synthesized and evaluated thiophene-2-yl-7,8-dihydroquinoline-6-carboxamides, derived from 5-pyridin-3-ylthiophene-2-carboxylic acid, for antitubercular activity. These compounds showed promising results against Mycobacterium tuberculosis (Marvadi et al., 2020).
特性
IUPAC Name |
5-pyridin-3-ylthiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S.ClH/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7;/h1-6H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYYXDUQASQOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)
![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)



![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)

![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)
![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)

